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molecular formula C12H19NO2 B8654783 1-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)-pyrrolidine CAS No. 57440-57-0

1-(1,4-Dioxa-spiro[4.5]dec-7-en-8-yl)-pyrrolidine

Cat. No. B8654783
M. Wt: 209.28 g/mol
InChI Key: RFIQCNQKQADCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000154B2

Procedure details

Reflux a solution of 1,4-cyclohexanedione mono-ethylene ketal (10.4 g, 66.5 mmol) and pyrrolidine (4.96 g, 69.8 mmol) and p-toluenesulfonic acid monohydrate (0.13 g, 0.66 mmol) in 50 mL cyclohexane overnight with a Dean-Stark trap and drying tube. Filter the mixture, wash with Et2O and concentrate the brown filtrate to afford 4.20 g of 1-(1,4-dioxa-spiro[4.5]dec-7-en-8-yl)-pyrrolidine as brown oil
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3][CH2:2]1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C1CCCCC1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:3]1[C:4]2([CH2:9][CH2:8][C:7]([N:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)=[CH:6][CH2:5]2)[O:11][CH2:1][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
4.96 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0.13 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying tube
FILTRATION
Type
FILTRATION
Details
Filter the mixture
WASH
Type
WASH
Details
wash with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the brown filtrate

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CC=C(CC2)N2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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